Ala11-SRIF-14-amide
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Overview
Description
Ala11-SRIF-14-amide is a synthetic analog of somatostatin, a cyclic neuroendocrine peptide known for its inhibitory effects on hormone secretion and neuronal excitability . . This compound is specifically designed to mimic the biological activity of SRIF-14 with enhanced stability and specificity.
Preparation Methods
The synthesis of Ala11-SRIF-14-amide involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Ala11-SRIF-14-amide undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide under oxidative conditions.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation and DTT for reduction . The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
Ala11-SRIF-14-amide has numerous applications in scientific research:
Mechanism of Action
Ala11-SRIF-14-amide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors (GPCRs) found in various tissues . Upon binding, the peptide activates multiple signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels . These actions result in the inhibition of hormone secretion and neuronal excitability .
Comparison with Similar Compounds
Ala11-SRIF-14-amide is compared with other somatostatin analogs such as octreotide and lanreotide . While all these compounds mimic the activity of somatostatin, this compound is unique in its specific amino acid substitution at position 11, which enhances its stability and receptor binding affinity . Other similar compounds include:
Octreotide: A cyclic octapeptide with a longer half-life than natural somatostatin.
Lanreotide: Another somatostatin analog with a similar structure to octreotide but with different pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C70H101N19O18S2 |
---|---|
Molecular Weight |
1560.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxamide |
InChI |
InChI=1S/C70H101N19O18S2/c1-36(73)59(96)77-32-55(94)79-53-35-109-108-34-52(58(75)95)87-67(104)51(33-90)86-70(107)57(39(4)92)88-60(97)37(2)78-69(106)56(38(3)91)89-62(99)46(24-14-16-26-72)80-65(102)49(29-42-31-76-44-22-12-11-21-43(42)44)84-64(101)48(28-41-19-9-6-10-20-41)82-63(100)47(27-40-17-7-5-8-18-40)83-66(103)50(30-54(74)93)85-61(98)45(81-68(53)105)23-13-15-25-71/h5-12,17-22,31,36-39,45-53,56-57,76,90-92H,13-16,23-30,32-35,71-73H2,1-4H3,(H2,74,93)(H2,75,95)(H,77,96)(H,78,106)(H,79,94)(H,80,102)(H,81,105)(H,82,100)(H,83,103)(H,84,101)(H,85,98)(H,86,107)(H,87,104)(H,88,97)(H,89,99)/t36-,37-,38?,39?,45-,46+,47-,48+,49-,50+,51-,52-,53-,56+,57+/m0/s1 |
InChI Key |
DWTUVBZITHQYDR-CFWAKGAOSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)C(C)O)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)N)CO)C(C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)N)CO)C(C)O |
Origin of Product |
United States |
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